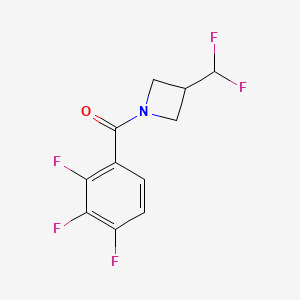

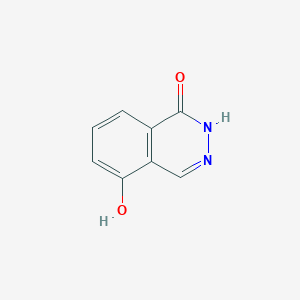

![molecular formula C21H24N2O5 B2536048 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034291-14-8](/img/structure/B2536048.png)

4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

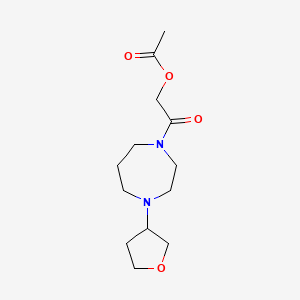

The compound “4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxine moiety, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives has been described as potential PARP1 inhibitors . Another study reported the synthesis of novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid .

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonists and Binge Eating

Research has explored the role of orexin receptors (OXRs) in compulsive food consumption, particularly in the context of binge eating (BE) in female rats. Compounds like GSK1059865, a selective OX1R antagonist, have shown to selectively reduce BE for highly palatable food without affecting standard food intake, suggesting that OX1R mechanisms play a significant role in BE and may represent a novel pharmacological target for treating eating disorders with a compulsive component (Piccoli et al., 2012).

Stereoselective Synthesis of Heterocycles

Another area of application involves the stereoselective synthesis of polyheterobicyclic and tricyclic systems from p-quinols upon reaction with aldehydes or benzaldimines. These reactions, facilitated by basic catalysis, provide access to complex heterocyclic structures that can have significant implications in medicinal chemistry and drug design (García-García et al., 2014).

Analgesic Activity of Piperidinol Derivatives

The synthesis and evaluation of aromatic carboxylic esters of 1-methyl-4-piperidinol and their analgesic activities have been studied. These compounds, particularly 3,4-dimethoxybenzoate 23, showed significant analgesic activity in the mouse hot-plate assay, indicating their potential as non-opioid analgesics with minimal dependence liability (Waters, 1978).

Wirkmechanismus

Target of Action

The compound 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one primarily targets the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The compound interacts with its target, the CB2 receptors, by binding to them . This binding action can trigger a series of biochemical reactions within the cell, leading to changes in the cell’s function or state. The exact nature of these changes can vary depending on the specific characteristics of the compound and the type of cell in which the CB2 receptors are located.

Biochemical Pathways

Upon binding to the CB2 receptors, this compound can affect several biochemical pathways. These pathways are involved in various physiological processes, including pain sensation, mood regulation, and memory formation . The downstream effects of these pathways can have significant impacts on the overall functioning of the body.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with the CB2 receptors and the subsequent biochemical reactions it triggers . These effects can include changes in cell function or state, which can in turn lead to alterations in physiological processes such as pain sensation, mood, and memory.

Eigenschaften

IUPAC Name |

4-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-14-11-16(12-20(24)22(14)2)27-15-7-9-23(10-8-15)21(25)19-13-26-17-5-3-4-6-18(17)28-19/h3-6,11-12,15,19H,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDBBDZYIFONLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

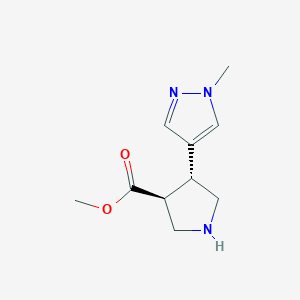

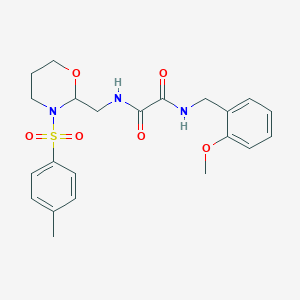

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2535971.png)

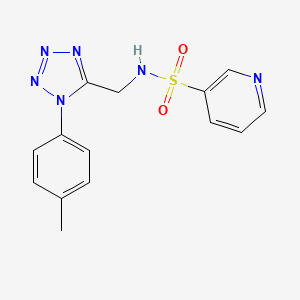

![(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2535975.png)

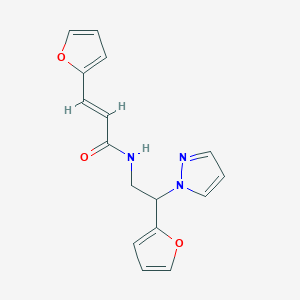

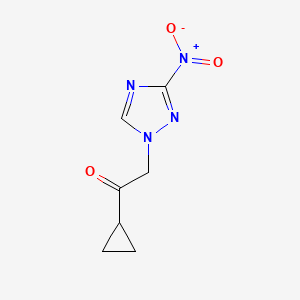

![6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2535983.png)

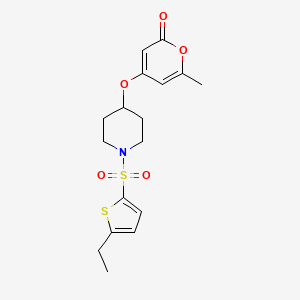

![(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535986.png)

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B2535988.png)